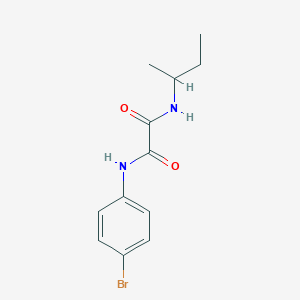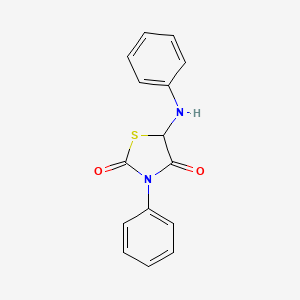
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide, also known as BSI-201, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a poly (ADP-ribose) polymerase (PARP) inhibitor, which has been found to have potential therapeutic benefits in the treatment of cancer.
作用機序
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide has been found to have a synergistic effect when used in combination with chemotherapy drugs, as it enhances the DNA damage caused by these drugs.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This selectivity is due to the higher expression of PARP enzymes in cancer cells compared to normal cells. N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide has also been found to enhance the anti-tumor activity of chemotherapy drugs, leading to improved response rates and survival outcomes in clinical trials.
実験室実験の利点と制限
One of the advantages of using N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide in lab experiments is its selectivity for cancer cells, which allows for the testing of anti-tumor activity without affecting normal cells. However, one limitation is the potential for resistance to develop over time, which can reduce the effectiveness of N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide in treating cancer.
将来の方向性
There are several future directions for the use of N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide in cancer research. One direction is the development of new PARP inhibitors with improved selectivity and potency. Another direction is the investigation of the use of PARP inhibitors in combination with immunotherapy drugs, which may enhance the anti-tumor immune response. Additionally, the use of PARP inhibitors in other diseases, such as neurodegenerative disorders, is an area of ongoing research.
In conclusion, N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide is a promising compound in the field of cancer research, with potential therapeutic benefits in the treatment of various types of cancer. Its selective cytotoxic effect on cancer cells, combined with its synergistic effect with chemotherapy drugs, makes it an attractive candidate for further investigation. Ongoing research in the development of new PARP inhibitors and the investigation of new therapeutic applications will continue to expand our understanding of the potential of N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide in cancer treatment.
合成法
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide is synthesized through a multistep process starting with 4-bromoaniline. The synthesis involves the reaction of 4-bromoaniline with sec-butylamine to form the intermediate product N-(4-bromophenyl)-N'-(sec-butyl)amine. The intermediate product is then reacted with ethanediamine to form the final product, N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide.
科学的研究の応用
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide has been extensively studied for its potential therapeutic benefits in the treatment of cancer. PARP inhibitors have been found to be effective in treating tumors with BRCA1 or BRCA2 mutations, which are associated with a higher risk of breast and ovarian cancer. N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide has been tested in preclinical and clinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer.
特性
IUPAC Name |
N-(4-bromophenyl)-N'-butan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-8(2)14-11(16)12(17)15-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMLBHAXVBGCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-(butan-2-yl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)
![N~2~-(4-ethylphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183390.png)
![2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5183403.png)


![methyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5183421.png)

![6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5183431.png)
![diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5183437.png)
![4-[5-(4-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5183441.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5183449.png)

![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5183467.png)
![4,4'-[(4-methylphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)